molecular formula C10H10BrN B8596107 5-bromo-3,7-dimethyl-1H-indole

5-bromo-3,7-dimethyl-1H-indole

Cat. No.: B8596107
M. Wt: 224.10 g/mol
InChI Key: JGLJQNWIFYBINC-UHFFFAOYSA-N
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Description

5-Bromo-3,7-dimethyl-1H-indole is a brominated indole derivative with methyl substituents at positions 3 and 7 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine atom at position 5 and methyl groups at positions 3 and 7 confer distinct electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-bromo-3,7-dimethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-6-3-8(11)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3

InChI Key

JGLJQNWIFYBINC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Key Properties/Applications Source Evidence
5-Bromo-1,3-dimethyl-1H-indole Br (C5), CH₃ (C1, C3) C₁₀H₁₀BrN Pharmaceutical intermediates; increased lipophilicity due to methyl groups
5-Bromo-3-methyl-1H-indole Br (C5), CH₃ (C3) C₉H₈BrN Precursor for fluorescent probes and heterocyclic building blocks
5-Bromo-7-chloro-1H-indole Br (C5), Cl (C7) C₈H₅BrClN Enhanced electrophilicity at C7 due to Cl; used in halogen bonding studies
5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole Br (C5), CH₃ (C1), CF₃ (C3) C₁₃H₁₀BrF₇N High thermal stability; applications in materials science

Key Observations:

  • Substituent Position Impact : Methyl groups at C3 and C7 (hypothetical for 5-bromo-3,7-dimethyl-1H-indole) would increase steric bulk compared to analogs with single methyl groups (e.g., 5-bromo-3-methyl-1H-indole). This could hinder nucleophilic attack at C3 but enhance π-stacking interactions in crystal structures .
  • Electronic Effects: Bromine at C5 is electron-withdrawing, directing electrophilic substitution to C4 and C4.
  • Chlorine vs.

Challenges for 5-Bromo-3,7-dimethyl-1H-indole :

  • Regioselective introduction of methyl groups at C3 and C7 may require protective strategies to avoid over-alkylation.
  • Bromination at C5 must precede or follow methylation steps without compromising the indole core.

Physicochemical and Spectral Properties

Property 5-Bromo-3,7-dimethyl-1H-indole (Hypothetical) 5-Bromo-1,3-dimethyl-1H-indole 5-Bromo-7-chloro-1H-indole
Molecular Weight (g/mol) 240.11 (calculated) 240.10 232.49
Melting Point (°C) Not reported Not reported Not reported
$ ^1H $ NMR (δ) Predicted: ~2.4 (s, 6H, 2×CH₃) 3.72 (s, 3H, CH₃) Not available
IR (cm⁻¹) Expected C-Br stretch: 550–650 560 (C-Br) 580 (C-Br), 750 (C-Cl)

Notes:

  • The absence of experimental data for 5-bromo-3,7-dimethyl-1H-indole necessitates reliance on computational predictions and analog trends.
  • Methyl groups typically resonate as singlets near δ 2.1–2.5 in $ ^1H $ NMR, while bromine causes deshielding of adjacent protons .

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